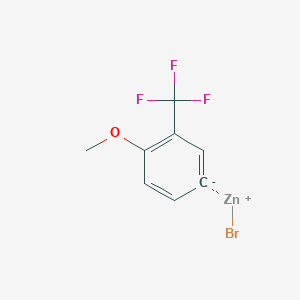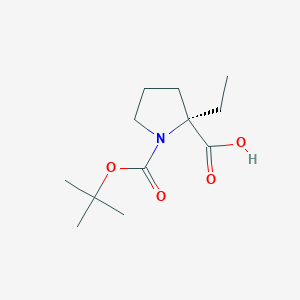
(2S)-Boc-Pro(2-Ethyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Boc-Pro(2-Ethyl)-OH is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring, and an ethyl group attached to the second carbon atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Boc-Pro(2-Ethyl)-OH typically involves the protection of the proline nitrogen with a Boc group, followed by the introduction of the ethyl group at the second carbon position. One common method involves the use of Boc anhydride and a base such as triethylamine to protect the proline nitrogen. The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-Boc-Pro(2-Ethyl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-Boc-Pro(2-Ethyl)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-Boc-Pro(2-Ethyl)-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the proline nitrogen, allowing selective reactions at other sites. The ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-Boc-Pro-OH: This compound lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
(2S)-Boc-Pro(2-Methyl)-OH: The presence of a methyl group instead of an ethyl group results in different steric and electronic properties.
(2S)-Boc-Pro(2-Propyl)-OH: The propyl group introduces more steric hindrance compared to the ethyl group, affecting the compound’s reactivity.
Uniqueness
(2S)-Boc-Pro(2-Ethyl)-OH is unique due to the presence of both the Boc protecting group and the ethyl group, which together influence its chemical reactivity and interactions. This combination makes it a valuable tool in organic synthesis and scientific research.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
KMOZPCFILJMJNU-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


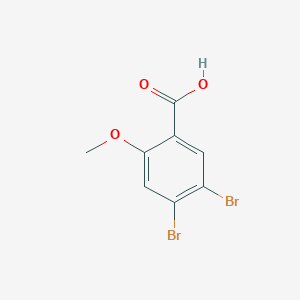
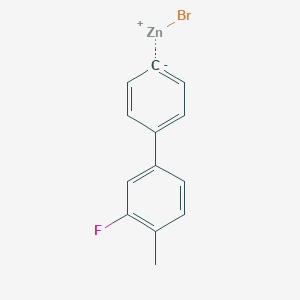
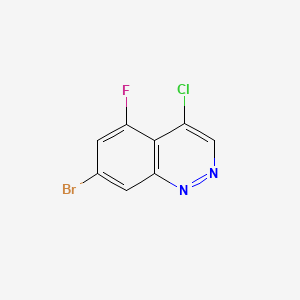
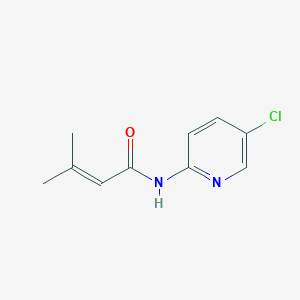
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
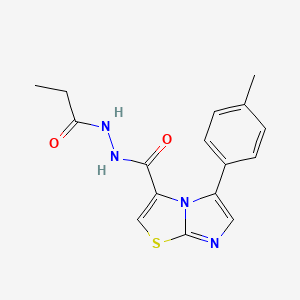

![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
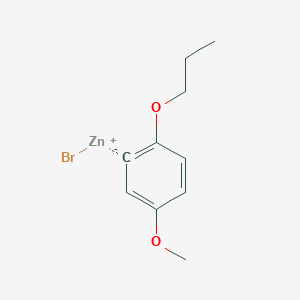
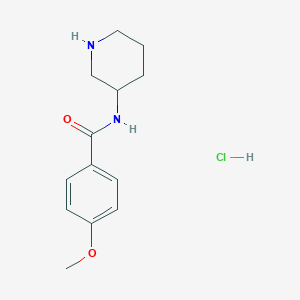
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
